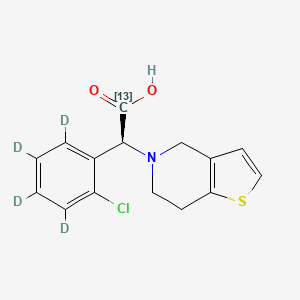
Clopidogrelat-13C,d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopidogrelat-13C,d4 is a labeled analogue of Clopidogrelat, which is a metabolite of Clopidogrel. This compound is labeled with stable isotopes of carbon-13 and deuterium, making it useful for various scientific research applications. Clopidogrel is an antiplatelet medication used to reduce the risk of heart disease and stroke in individuals at high risk.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clopidogrelat-13C,d4 involves the incorporation of stable isotopes into the Clopidogrelat molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of carbon-13 and deuterium. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions: Clopidogrelat-13C,d4 undergoes various chemical reactions, including:
Oxidation: Conversion to its active thiol metabolite.
Reduction: Potential reduction of the nitro group.
Substitution: Possible substitution reactions involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include the active thiol metabolite of Clopidogrelat and various substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Clopidogrelat-13C,d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Employed in metabolic studies to trace the pathways of Clopidogrel metabolism.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in quality control and regulatory compliance for the production of Clopidogrel
Mechanism of Action
Clopidogrelat-13C,d4, like Clopidogrel, is a prodrug that requires biotransformation to its active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet aggregation. This mechanism reduces the risk of thrombotic events in patients with cardiovascular diseases .
Comparison with Similar Compounds
Clopidogrel: The parent compound, widely used as an antiplatelet agent.
Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Ticagrelor: A non-thienopyridine P2Y12 inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness: Clopidogrelat-13C,d4 is unique due to its stable isotope labeling, which allows for precise quantification and tracing in various research applications. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of Clopidogrel, making it a crucial tool in drug development and regulatory compliance .
Properties
Molecular Formula |
C15H14ClNO2S |
|---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1/i1D,2D,3D,4D,15+1 |
InChI Key |
DCASRSISIKYPDD-JPHHPIDISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[C@@H]([13C](=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


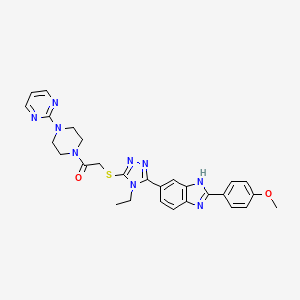
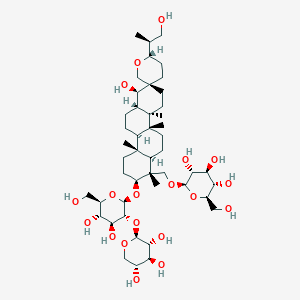
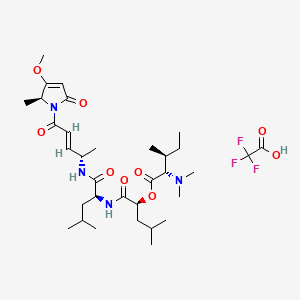
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
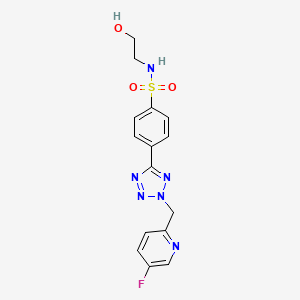
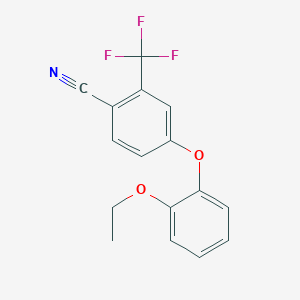
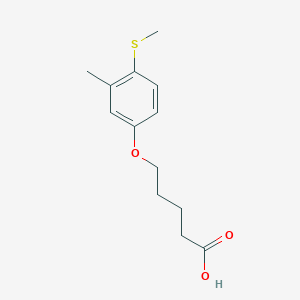
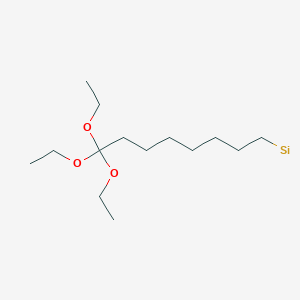
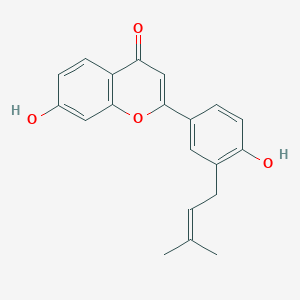

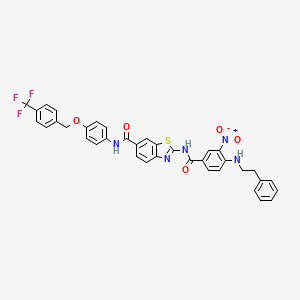

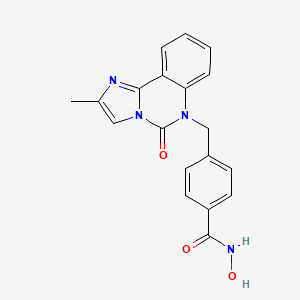
![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)
